4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 853319-21-8
VCID: VC5952088
InChI: InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

CAS No.: 853319-21-8

Cat. No.: VC5952088

Molecular Formula: C19H22ClN3O

Molecular Weight: 343.86

* For research use only. Not for human or veterinary use.

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide - 853319-21-8

Specification

CAS No. 853319-21-8
Molecular Formula C19H22ClN3O
Molecular Weight 343.86
IUPAC Name 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Standard InChI Key WTXNDOWVNXQLLQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s structure features a piperazine core substituted with a benzyl group at position 4 and a carboxamide-linked 3-chloro-4-methylphenyl moiety at position 1 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular weight342.86 g/mol
Predicted CCS (Ų, [M+H]⁺)183.3
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl

The InChIKey (ROEWXNCKIIUNMX-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Comparative Structural Analogues

Piperazine-1-carboxamide derivatives exhibit diverse bioactivity depending on substituents:

  • FAAH Modulation: EP2937341A1 describes 4-benzyl-piperazine-1-carboxylic acid phenylamide derivatives as FAAH inhibitors for treating pain and anxiety . The chloro-methylphenyl group in the target compound may enhance target binding through hydrophobic interactions.

  • Antibacterial Activity: ML267, a PPTase inhibitor, shares a piperazine-thiourea scaffold but replaces the carboxamide with a carbothioamide group . This suggests that the carboxamide in the target compound could influence solubility or target selectivity.

  • Bulkier Analogues: N-Benzhydryl-4-[(3-chlorophenyl)-phenylmethyl]piperazine-1-carboxamide (PubChem CID 11663287) demonstrates how lipophilic substitutions improve metabolic stability .

Synthesis and Physicochemical Properties

Proposed Synthesis Routes

While no specific protocol exists for the target compound, analogous piperazine carboxamides are synthesized via:

  • Carbodiimide-Mediated Coupling: Reacting 4-benzylpiperazine with 3-chloro-4-methylphenyl isocyanate in dichloromethane .

  • Thiocarbonyldiimidazole Activation: As demonstrated for ML267, substituting thiocarbonyldiimidazole with carbonyldiimidazole could yield the carboxamide .

Predicted ADME Properties

Collision cross-section (CCS) data for adducts ([M+H]⁺, [M+Na]⁺) suggest moderate polarity (183.3–198.0 Ų) . The LogP (calculated: ~3.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration.

Challenges and Future Directions

Knowledge Gaps

  • Target Validation: No experimental data confirm FAAH or PPTase inhibition.

  • Synthetic Feasibility: Yield optimization for the carboxamide linkage remains unexplored.

  • In Vivo Pharmacokinetics: CCS values suggest moderate bioavailability, but excretion pathways are unknown .

Recommended Studies

  • High-Throughput Screening: Test inhibition against FAAH, PPTase, and antimicrobial targets.

  • SAR Analysis: Compare with thiourea (ML267) and urea (EP2937341A1) analogues.

  • Rodent Pharmacokinetics: Assess oral bioavailability and brain penetration.

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